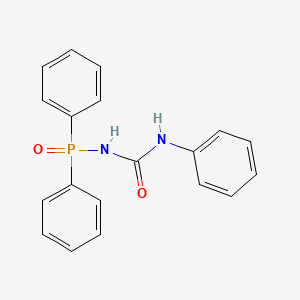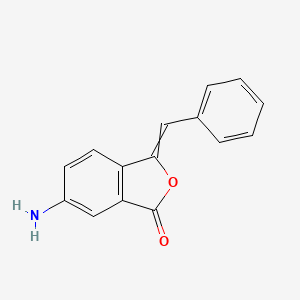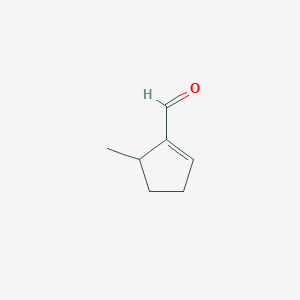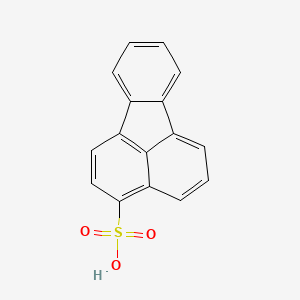
3-Fluoranthenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoranthenesulfonic acid is an organic compound with the molecular formula C16H10O3S. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, with a sulfonic acid group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenesulfonic acid typically involves the sulfonation of fluoranthene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where fluoranthene is reacted with sulfur trioxide in the presence of a catalyst. This method allows for efficient production with high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoranthenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Fluoranthenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Fluoranthenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Methanesulfonic acid: Commonly used in electroplating and as a catalyst in organic reactions.
Benzenesulfonic acid: Used in the production of detergents and as a catalyst in various chemical processes.
Uniqueness of 3-Fluoranthenesulfonic Acid: What sets this compound apart is its unique structure, which combines the properties of fluoranthene with the reactivity of a sulfonic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry .
Propiedades
Número CAS |
13254-68-7 |
|---|---|
Fórmula molecular |
C16H10O3S |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
fluoranthene-3-sulfonic acid |
InChI |
InChI=1S/C16H10O3S/c17-20(18,19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,(H,17,18,19) |
Clave InChI |
VBFORDFEGCAGEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


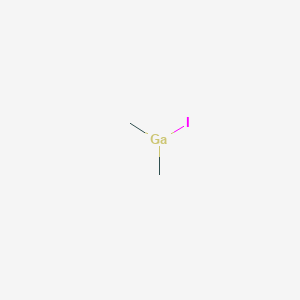
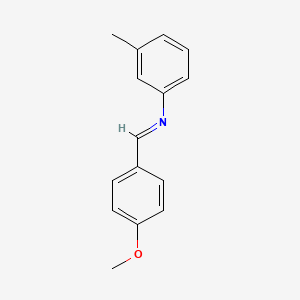
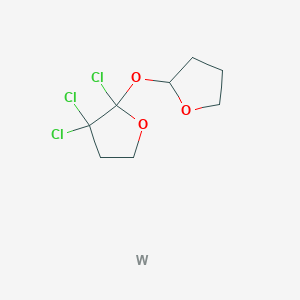
![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
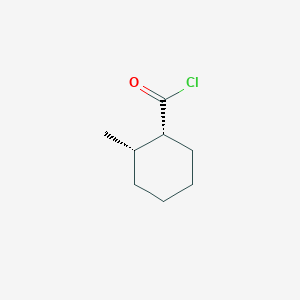
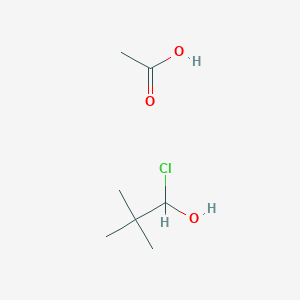
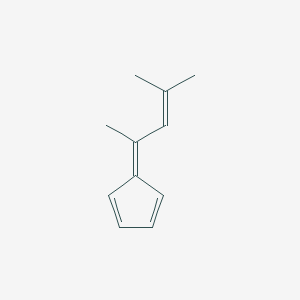
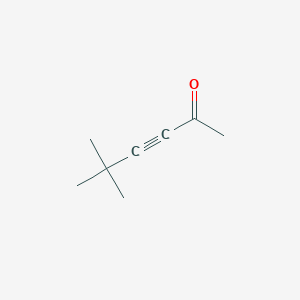
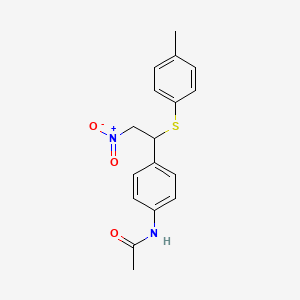
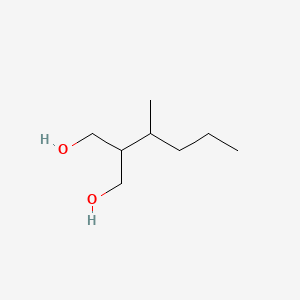
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
